molecular formula C9H5F6NO4S B8584083 5-(Trifluoromethyl)-2-(trifluoromethylsulfonamido)benzoic acid

5-(Trifluoromethyl)-2-(trifluoromethylsulfonamido)benzoic acid

Cat. No.: B8584083
M. Wt: 337.20 g/mol
InChI Key: TYOJBWAFRQNXEO-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-2-(trifluoromethylsulfonamido)benzoic acid is a useful research compound. Its molecular formula is C9H5F6NO4S and its molecular weight is 337.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H5F6NO4S

Molecular Weight

337.20 g/mol

IUPAC Name

5-(trifluoromethyl)-2-(trifluoromethylsulfonylamino)benzoic acid

InChI

InChI=1S/C9H5F6NO4S/c10-8(11,12)4-1-2-6(5(3-4)7(17)18)16-21(19,20)9(13,14)15/h1-3,16H,(H,17,18)

InChI Key

TYOJBWAFRQNXEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl 5-(trifluoromethyl)-2-(trifluoromethylsulfonamido)benzoate (2.7 g, 7.7 mmol) in 55 ml of THF was added lithium hydroxide (0.97 g, 23.1 mmol) in 55 ml of water and stirred at RT over night. The reaction mixture was acidified with 1.5N HCl and extracted with ethyl acetate. The organic layer was washed with water, brine and concentrated to give 5-(trifluoromethyl)-2-(trifluoromethylsulfonamido)benzoic acid (2 g) as white solid. 1H NMR (DMSO-d6, 400 MHz) δ 7.77 (m, 2H), 8.18 (s, 1H). MS found: (M−H)−=336.
Name
methyl 5-(trifluoromethyl)-2-(trifluoromethylsulfonamido)benzoate
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Preparation B6, Step 4: To a solution of methyl 5-(trifluoromethyl)-2-(trifluoromethylsulfonamido)benzoate (2.7 g, 7.7 mmol) in 55 ml of THF was added lithium hydroxide (0.97 g, 23.1 mmol) in 55 ml of water and stirred at RT over night. The reaction mixture was acidified with 1.5N HCl and extracted with ethyl acetate. The organic layer was washed with water, brine and concentrated to give 5-(trifluoromethyl)-2-(trifluoromethylsulfonamido)benzoic acid (2 g) as white solid. 1H NMR (DMSO-d6, 400 MHz) δ 7.77 (m, 2H), 8.18 (s, 1H). MS found: (M−H)−=336.
[Compound]
Name
B6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 5-(trifluoromethyl)-2-(trifluoromethylsulfonamido)benzoate
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
0.97 g
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
solvent
Reaction Step Two
Name
Quantity
55 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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